molecular formula C16H12BrN3O2 B6424909 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide CAS No. 2034310-20-6

5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide

Cat. No. B6424909
CAS RN: 2034310-20-6
M. Wt: 358.19 g/mol
InChI Key: UXEOGSNTSXQJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide, more commonly known as 5-Bromo-N-FMP, is a synthetic organic compound that is used in a variety of scientific research applications. It has a molecular weight of 285.2 and is composed of carbon, hydrogen, nitrogen, bromine, and oxygen. 5-Bromo-N-FMP is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a key role in the synthesis of nucleotides. As such, 5-Bromo-N-FMP has been used to study the role of DHFR in various biochemical and physiological processes.

Scientific Research Applications

5-Bromo-N-FMP has been extensively used in scientific research due to its ability to inhibit 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide. It has been used to study the role of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide in the synthesis of nucleotides such as thymidine and deoxyuridine. It has also been used to study the role of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide in the metabolism of amino acids such as methionine and cysteine. In addition, 5-Bromo-N-FMP has been used to study the role of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide in the synthesis of vitamin B12.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-N-FMP in scientific research has several advantages. It is a potent inhibitor of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide, which makes it an ideal tool for studying the role of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide in various biochemical and physiological processes. In addition, it is relatively easy to synthesize and can be stored for long periods of time. However, the use of 5-Bromo-N-FMP in scientific research also has some limitations. It can be toxic if not handled properly, and it can cause mutations in cells if used at high concentrations.

Future Directions

There are several potential future directions for the use of 5-Bromo-N-FMP in scientific research. It could be used to study the role of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide in the synthesis of other important molecules such as proteins and lipids. In addition, it could be used to study the role of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide in the regulation of gene expression. It could also be used to study the role of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide in the development of cancer and other diseases. Finally, it could be used to study the role of 5-bromo-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide in drug resistance and the development of new drugs.

Synthesis Methods

5-Bromo-N-FMP is synthesized from 6-bromopyridine-3-carboxaldehyde and 3-formyl-2-furanmethanol. The reaction is carried out in a two-step process using a palladium-catalyzed cross-coupling reaction. In the first step, 6-bromopyridine-3-carboxaldehyde is reacted with 3-formyl-2-furanmethanol in the presence of palladium catalyst to form an intermediate product. In the second step, the intermediate product is reacted with bromine to form 5-Bromo-N-FMP. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-120 °C.

properties

IUPAC Name

5-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-14-5-13(8-18-9-14)16(21)20-7-11-1-2-15(19-6-11)12-3-4-22-10-12/h1-6,8-10H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEOGSNTSXQJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)C2=CC(=CN=C2)Br)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)nicotinamide

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